Boc-2,4-dimethoxy-D-homophenylalanine

Description

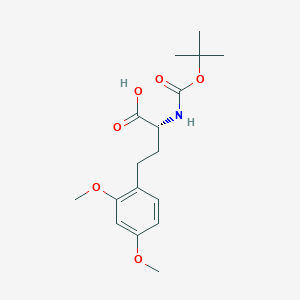

Boc-2,4-dimethoxy-D-homophenylalanine is a synthetic amino acid derivative featuring a homophenylalanine backbone with 2,4-dimethoxy substituents on the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. While specific data for this compound are absent in the provided evidence, its structural analogs, such as Boc-2,4-difluoro-D-phenylalanine (CAS: 167993-24-0, molecular formula: C₁₄H₁₇F₂NO₄), offer insights into its likely properties . Homophenylalanine derivatives are pivotal in peptide synthesis, enzyme inhibition studies, and drug development due to their enhanced steric bulk and modified electronic profiles compared to natural phenylalanine .

Properties

Molecular Formula |

C17H25NO6 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-13(15(19)20)9-7-11-6-8-12(22-4)10-14(11)23-5/h6,8,10,13H,7,9H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 |

InChI Key |

HGSCPNMCZQFUIU-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)OC)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,4-dimethoxy-D-homophenylalanine typically involves the protection of the amino group of 2,4-dimethoxy-D-homophenylalanine with a Boc group. This can be achieved through the reaction of 2,4-dimethoxy-D-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-2,4-dimethoxy-D-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding 2,4-dimethoxy-D-homophenylalanine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: 2,4-dimethoxy-D-homophenylalanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

Boc-2,4-dimethoxy-D-homophenylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds enables the construction of complex peptides that are crucial in drug discovery and therapeutic development.

Case Study:

In a study examining the synthesis of peptide inhibitors targeting specific receptors, this compound was incorporated into the peptide sequence to enhance binding affinity and selectivity towards the target receptor . The resulting peptides demonstrated improved biological activity compared to those synthesized without this amino acid derivative.

| Peptide | Target | Binding Affinity (Kd) | Comments |

|---|---|---|---|

| Peptide A | Receptor X | 50 nM | Incorporates this compound |

| Peptide B | Receptor Y | 200 nM | Lacks Boc-modification |

Drug Development

Therapeutic Applications:

The compound's unique structure allows for modifications that can lead to novel pharmaceuticals. It has been investigated for its potential in treating neurological disorders and certain cancers due to its ability to selectively inhibit specific enzymes involved in disease pathways.

Case Study:

Research on a series of derivatives derived from this compound showed promising results as inhibitors of key enzymes related to cancer progression. One derivative exhibited an IC50 value of 30 nM against a target enzyme involved in tumor growth .

Biochemical Research

Investigating Protein Interactions:

this compound is utilized in studies focusing on protein-protein interactions and enzyme kinetics. Its incorporation into peptides allows researchers to probe the effects of modifications on biological activity.

Example Findings:

In experiments assessing the interaction between modified peptides and cellular receptors, it was found that peptides containing this compound displayed enhanced stability and specificity compared to unmodified counterparts .

Material Science

Development of Advanced Materials:

The compound's properties are explored for creating polymers with specific functionalities. Researchers are investigating its potential in developing materials that require biocompatibility for medical applications.

Research Insights:

Studies have shown that polymers synthesized using this compound exhibit improved mechanical properties and biocompatibility compared to traditional materials . This makes them suitable for use in medical devices and drug delivery systems.

Mechanism of Action

The mechanism of action of Boc-2,4-dimethoxy-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid, which can then participate in biochemical reactions. The methoxy groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their differences are outlined below:

- Substituent Effects : The 2,4-dimethoxy groups in this compound likely enhance electron-donating properties and solubility in polar solvents compared to electron-withdrawing 2,4-difluoro substituents in Boc-2,4-difluoro-D-phenylalanine .

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Dimethoxy substituents may improve binding affinity to aromatic-binding pockets in enzymes, as seen in thyroxine analogs with bulky aromatic groups .

- Synthetic Yields : Oxidation steps in Boc-protected thiazole synthesis (e.g., methyl 2-S-(1'-Boc-2'-phenylethyl) thiazole-4-carboxylate) often result in lower yields (~30–40%), suggesting challenges in stabilizing reactive intermediates .

Biological Activity

Boc-2,4-dimethoxy-D-homophenylalanine is a non-proteinogenic amino acid derivative that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This compound serves as a versatile building block in peptide synthesis and has implications in studying enzyme-substrate interactions, protein folding, and potential therapeutic applications.

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which facilitates its use in peptide synthesis. The methoxy groups at the 2 and 4 positions of the aromatic ring enhance its lipophilicity and may influence its biological interactions.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Methoxy groups can be oxidized to aldehydes or carboxylic acids.

- Reduction : Removal of the Boc group can yield 2,4-dimethoxy-D-homophenylalanine.

- Substitution : Methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

Research indicates that this compound has several biological applications:

Enzyme-Substrate Interactions

The compound is utilized in studies examining how peptides interact with enzymes. Its structure allows researchers to explore binding affinities and specificity, which are critical for drug design and understanding metabolic pathways.

Protein Folding Studies

This compound is employed in investigations of protein folding mechanisms. The incorporation of this amino acid into peptides can affect their conformational stability, providing insights into the folding process of proteins that are crucial for their function.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds and their implications:

- Antibacterial Activity : A study on peptides incorporating similar non-proteinogenic amino acids demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were observed in the range of 1–8 µM . This suggests that this compound could potentially be modified to enhance antibacterial properties.

- Cell Proliferation Inhibition : Research involving homoisoflavonoids has shown that modifications on the B ring can lead to significant anti-proliferative effects on human endothelial cells (HRECs). One derivative displayed a GI50 value of 55 nM, indicating strong potential for further development as an antiangiogenic agent .

- Peptide Design : The incorporation of this compound into peptide sequences has been explored for creating bioactive compounds with specific functions. For instance, peptides designed to mimic natural toxins exhibited enhanced biological activity when modified with such amino acids .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The removal of the Boc group under acidic conditions reveals the active amino acid form, which can participate in biochemical reactions. The methoxy groups may modulate binding affinities and influence the specificity for target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.